Boc-Tyr(Boc)-D-Ala-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-Tyr(Boc)-D-Ala-OH: is a synthetic dipeptide compound composed of tert-butyloxycarbonyl (Boc) protected tyrosine and D-alanine. This compound is often used in peptide synthesis due to its stability and ease of handling. The Boc group serves as a protective group for the amino acids, preventing unwanted side reactions during synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-Tyr(Boc)-D-Ala-OH typically involves solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis (SPPS). In SPPS, the Boc-protected amino acids are sequentially added to a resin-bound peptide chain. The Boc group is removed using trifluoroacetic acid (TFA), and the next amino acid is coupled using a coupling reagent such as diisopropylcarbodiimide (DIC) or N,N’-diisopropylcarbodiimide (DIC) with hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) .
Industrial Production Methods: Industrial production of this compound often employs automated peptide synthesizers, which allow for high-throughput synthesis with minimal manual intervention. The process involves repeated cycles of deprotection, washing, and coupling to build the desired peptide sequence .
Chemical Reactions Analysis
Types of Reactions: Boc-Tyr(Boc)-D-Ala-OH can undergo various chemical reactions, including:
Deprotection: Removal of the Boc group using TFA.
Coupling: Formation of peptide bonds with other amino acids using coupling reagents.
Oxidation and Reduction: These reactions can modify the side chains of the amino acids.
Common Reagents and Conditions:
Deprotection: TFA in dichloromethane (DCM) at room temperature.
Coupling: DIC or HOBt in dimethylformamide (DMF) or N,N-dimethylacetamide (DMA).
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or other reducing agents.
Major Products:
Deprotected Peptide: The removal of the Boc group yields the free peptide.
Extended Peptide Chains: Coupling reactions extend the peptide chain by adding new amino acids.
Scientific Research Applications
Chemistry: Boc-Tyr(Boc)-D-Ala-OH is used in the synthesis of longer peptides and proteins. It serves as a building block in the development of peptide-based drugs and biomaterials .
Biology: In biological research, this compound is used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding. It is also used in the development of peptide-based inhibitors and activators .
Medicine: this compound is explored for its potential therapeutic applications, including the development of peptide-based drugs for treating various diseases such as cancer, diabetes, and infectious diseases .
Industry: In the pharmaceutical and biotechnology industries, this compound is used in the large-scale production of peptide-based drugs and diagnostic agents .
Mechanism of Action
The mechanism of action of Boc-Tyr(Boc)-D-Ala-OH involves its incorporation into peptide chains, where it can influence the structure and function of the resulting peptides. The Boc group protects the amino acids during synthesis, preventing side reactions and ensuring the correct sequence is formed. Once incorporated into a peptide, the Boc group is removed, allowing the peptide to fold and interact with its target molecules .
Comparison with Similar Compounds
Boc-Tyr(Boc)-L-Ala-OH: Similar to Boc-Tyr(Boc)-D-Ala-OH but contains L-alanine instead of D-alanine.
Boc-Tyr(Boc)-Gly-OH: Contains glycine instead of alanine.
Boc-Tyr(Boc)-Val-OH: Contains valine instead of alanine.
Uniqueness: this compound is unique due to the presence of D-alanine, which can impart different structural and functional properties compared to its L-alanine counterpart. The use of D-amino acids can enhance the stability and bioavailability of peptides, making them more resistant to enzymatic degradation .
Properties
IUPAC Name |
(2R)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[(2-methylpropan-2-yl)oxycarbonyloxy]phenyl]propanoyl]amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O8/c1-13(18(26)27)23-17(25)16(24-19(28)31-21(2,3)4)12-14-8-10-15(11-9-14)30-20(29)32-22(5,6)7/h8-11,13,16H,12H2,1-7H3,(H,23,25)(H,24,28)(H,26,27)/t13-,16+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJMNGNZANBEOBE-CJNGLKHVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)OC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)OC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.